(4-(Dimethylamino)pyridin-3-yl)methanol
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Overview
Description
(4-(Dimethylamino)pyridin-3-yl)methanol is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a methanol group at the 3-position. This compound is of significant interest due to its enhanced basicity and nucleophilicity compared to pyridine, making it a valuable catalyst in various organic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)pyridin-3-yl)methanol typically involves the following steps:
Oxidation of Pyridine: Pyridine is first oxidized to form a 4-pyridylpyridinium cation.
Reaction with Dimethylamine: The 4-pyridylpyridinium cation then reacts with dimethylamine to yield 4-Dimethylaminopyridine.
Introduction of Methanol Group:
Industrial Production Methods
Industrial production of this compound often employs a one-pot synthesis method, which involves the quaternization of 4-cyanopyridine with acrylic acid, followed by reaction with an amination reagent and neutralization of the acid in the presence of a pH regulator . This method is efficient, yielding high-purity products suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)pyridin-3-yl)methanol undergoes various types of reactions, including:
Oxidation: Selective oxidation of methyl aromatics with molecular oxygen.
Reduction: Reduction reactions involving the methanol group.
Substitution: Nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Molecular oxygen and benzyl bromide as catalysts.
Reduction: Common reducing agents such as lithium aluminum hydride.
Substitution: Reagents like acetic anhydride and acetyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Oxygenated aromatic chemicals.
Reduction: Corresponding alcohols or amines.
Substitution: Acetylated or alkylated derivatives.
Scientific Research Applications
(4-(Dimethylamino)pyridin-3-yl)methanol is widely used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a nucleophilic catalyst in esterifications, hydrosilylations, and the Baylis-Hillman reaction.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)pyridin-3-yl)methanol involves its role as a nucleophilic catalyst. The compound forms an ion pair with acetic anhydride, which then reacts with alcohols to form esters. The acetate acts as a base to remove the proton from the alcohol, facilitating nucleophilic addition to the activated acylpyridinium . This process enhances the efficiency of esterification and other nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: Lacks the methanol group, making it less versatile in certain reactions.
4-Carboxypyridine: Contains a carboxyl group instead of a dimethylamino group, resulting in different reactivity.
4-Cyanopyridine: Features a cyano group, which alters its nucleophilicity and basicity.
Uniqueness
(4-(Dimethylamino)pyridin-3-yl)methanol is unique due to the presence of both a dimethylamino group and a methanol group, which enhances its nucleophilicity and allows it to participate in a wider range of reactions compared to its analogues. This dual functionality makes it a highly valuable compound in both academic research and industrial applications.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
[4-(dimethylamino)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-5-7(8)6-11/h3-5,11H,6H2,1-2H3 |
InChI Key |
OUHWNIORILSMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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